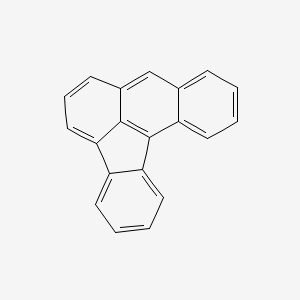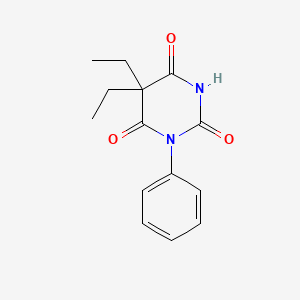
1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-hydroxytriclocarban is a phenylureathat is urea substituted by 4-chloro-2-hydroxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.
科学的研究の応用
Chromatographic Analysis in Soil
1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea has been studied for its behavior in soil environments. Katz and Strusz (1968) detailed the chromatographic determination of maloran, a related urea herbicide, in soils, suggesting similar analytical approaches could be applied to this compound (Katz & Strusz, 1968).
Inhibition of Translation Initiation in Cancer Cells
Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, including compounds structurally similar to this compound, can inhibit cancer cell proliferation by affecting the eIF2α kinase heme regulated inhibitor. This suggests potential anti-cancer applications (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
Sires et al. (2007) explored the degradation of antimicrobials, including triclocarban, which is structurally related to this compound, through electro-Fenton systems. Their findings might be relevant to the degradation of this compound in similar systems (Sirés et al., 2007).
Photodegradation Studies
Photodegradation of related compounds such as diuron has been studied by Jirkovský et al. (1997), providing insights into the photolytic behavior of similar urea derivatives, including this compound (Jirkovský et al., 1997).
Hydrolysis and Photodegradation in Water
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides in water, a study that could be relevant to understanding the environmental fate of this compound (Gatidou & Iatrou, 2011).
Corrosion Inhibition in Acid Solutions
Research by Bahrami and Hosseini (2012) on the corrosion inhibition effect of similar urea compounds in acid solutions can provide insights into the potential industrial applications of this compound in corrosion prevention (Bahrami & Hosseini, 2012).
Comparative Hydrolysis Studies
The hydrolysis behavior of similar compounds such as Triclocarban and Halocarban was studied by Audu and Heyn (1988), which could be extrapolated to understand the hydrolysis patterns of this compound (Audu & Heyn, 1988).
Antimicrobial Properties
Sherekar et al. (2022) synthesized and evaluated the antimicrobial activities of similar compounds, highlighting the potential of this compound as an antimicrobial agent (Sherekar et al., 2022).
特性
CAS番号 |
63348-26-5 |
|---|---|
分子式 |
C13H9Cl3N2O2 |
分子量 |
331.6 g/mol |
IUPAC名 |
1-(4-chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-4-11(12(19)5-7)18-13(20)17-8-2-3-9(15)10(16)6-8/h1-6,19H,(H2,17,18,20) |
InChIキー |
OKSXGOLSKDABPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |
その他のCAS番号 |
63348-26-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



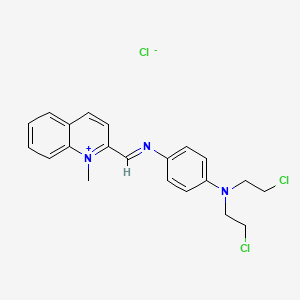

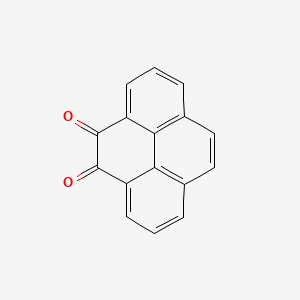
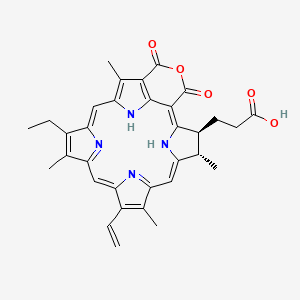


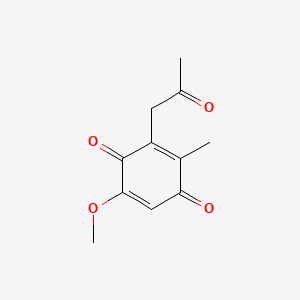

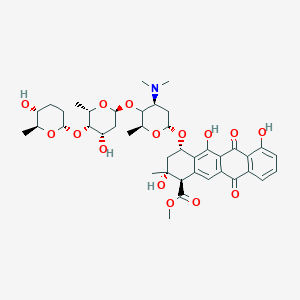
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
